molecular formula C12H22O4S2 B14596279 {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid CAS No. 59229-30-0

{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid

Cat. No.: B14596279
CAS No.: 59229-30-0
M. Wt: 294.4 g/mol
InChI Key: VLGPRTQOIMXLOX-UHFFFAOYSA-N
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Description

{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It features a unique structure with an octyloxy group and a disulfanyl linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid typically involves the reaction of octyloxy acetic acid with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

    Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkoxy-substituted acetic acids.

Scientific Research Applications

{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and redox biology.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid involves its interaction with cellular thiol groups. The disulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This compound may target specific enzymes and proteins involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar functional group but lacking the disulfanyl and octyloxy groups.

    Octyloxy acetic acid: Similar structure but without the disulfanyl linkage.

    Disulfanyl acetic acid: Contains the disulfanyl group but lacks the octyloxy substitution.

Uniqueness

{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid is unique due to its combination of an octyloxy group and a disulfanyl linkage. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

59229-30-0

Molecular Formula

C12H22O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(2-octoxy-2-oxoethyl)disulfanyl]acetic acid

InChI

InChI=1S/C12H22O4S2/c1-2-3-4-5-6-7-8-16-12(15)10-18-17-9-11(13)14/h2-10H2,1H3,(H,13,14)

InChI Key

VLGPRTQOIMXLOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CSSCC(=O)O

Origin of Product

United States

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